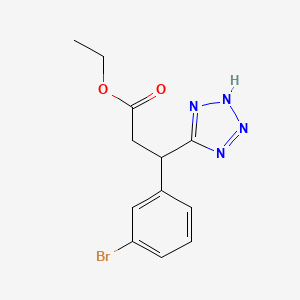
(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a potent inhibitor of proteasomes, which are essential cellular machinery responsible for protein degradation. The inhibition of proteasomes by (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. In this synthetic method, it serves as a boron source, enabling the formation of carbon-carbon bonds. Researchers use this reaction to synthesize complex organic molecules, including heterobiaryls and biologically active compounds .
Antithrombotic Drug Synthesis
The compound also finds application in the synthesis of antithrombotic drugs. By participating in Suzuki and Still coupling reactions, it contributes to the creation of molecules with potential antiplatelet and anticoagulant properties. These drugs play a crucial role in preventing blood clot formation and managing cardiovascular diseases .
GSK-3β Inhibitors
Researchers have explored (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid derivatives as inhibitors of glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, and its dysregulation is associated with diseases like Alzheimer’s and diabetes. By designing specific inhibitors, scientists aim to modulate GSK-3β activity for therapeutic purposes .
Biological Material in Life Science Research
The compound serves as a biochemical reagent in life science-related research. Scientists use it as a precursor or reactant for the synthesis of biologically active molecules. For instance, it has been employed in the preparation of 2-(4-pyridyl)thienopyridinones, which act as GSK-3β inhibitors .
Organic Synthesis and Custom Manufacturing
Chemical suppliers offer (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid for custom synthesis and bulk manufacturing. Researchers can access this compound for their specific needs, whether it’s for drug development, material science, or other applications .
Mecanismo De Acción
Target of Action
The primary target of (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its solubility in dichloromethane suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is influenced by environmental factors such as temperature and solvent. The compound is stable under dry conditions and at temperatures between 2-8°C . Its reactivity can be influenced by the choice of solvent, with dichloromethane being a common choice .
Propiedades
IUPAC Name |
(2-chloro-3-fluoro-4-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQZZEWVXCNBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

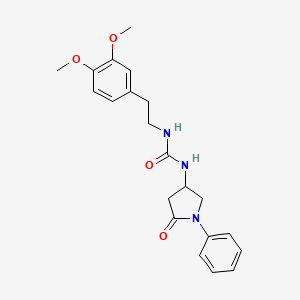
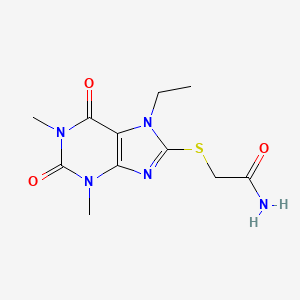
![N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793637.png)
![4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2793640.png)
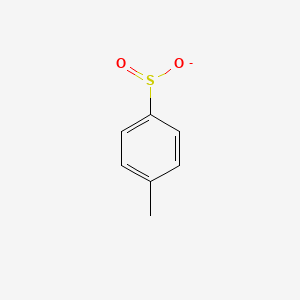

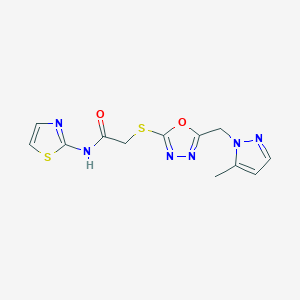



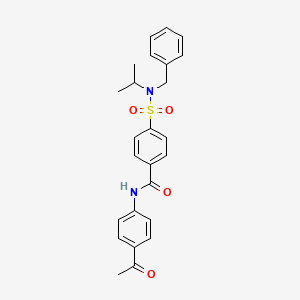
![N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2793655.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2793656.png)
